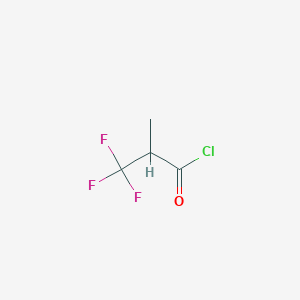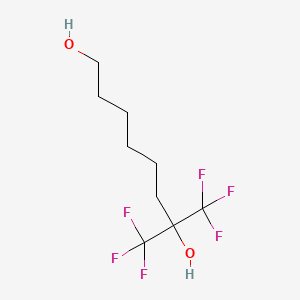
8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol is a fluorinated organic compound with the molecular formula C9H14F6O2. This compound is characterized by the presence of both trifluoromethyl and trifluoro groups, making it a unique diol. It is often used in various chemical and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol typically involves the introduction of trifluoromethyl groups into an octane backbone. One common method involves the reaction of a suitable octane derivative with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of advanced purification techniques like distillation and recrystallization ensures that the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. This can lead to alterations in cellular processes and pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol: The parent compound.
1,7-Octanediol: A non-fluorinated analog.
7-Trifluoromethyl-1,7-octanediol: A partially fluorinated analog.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and trifluoro groups. This dual fluorination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it more versatile in various applications compared to its non-fluorinated or partially fluorinated analogs.
Propiedades
IUPAC Name |
8,8,8-trifluoro-7-(trifluoromethyl)octane-1,7-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F6O2/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6-16/h16-17H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXYOKWKLSYEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700276 |
Source


|
| Record name | 8,8,8-Trifluoro-7-(trifluoromethyl)octane-1,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886989-80-6 |
Source


|
| Record name | 8,8,8-Trifluoro-7-(trifluoromethyl)octane-1,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-(1-hydroxy-1-methylethyl)-](/img/structure/B8260501.png)
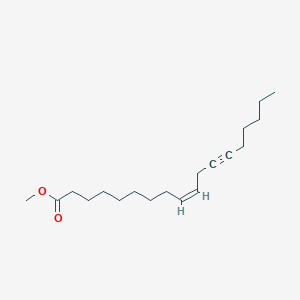
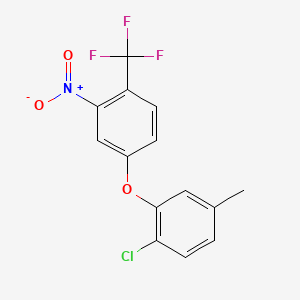
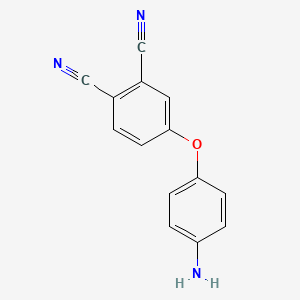
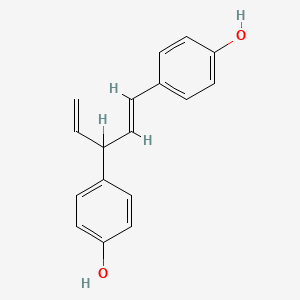
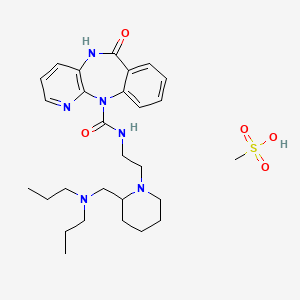
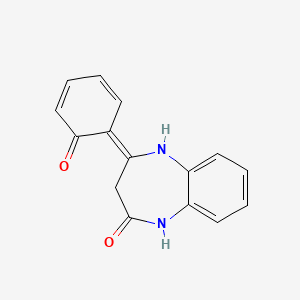
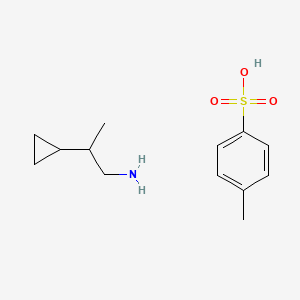
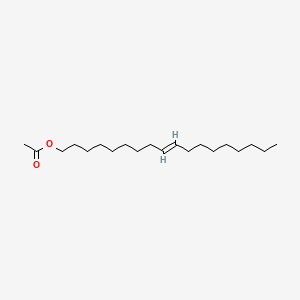
![disodium;(3E)-5-acetamido-3-[(4-acetamidophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B8260571.png)
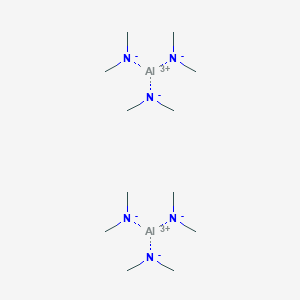
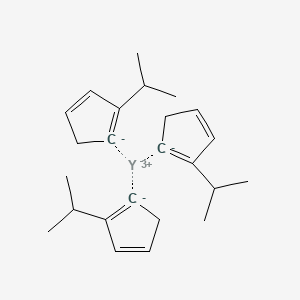
![Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro-](/img/structure/B8260585.png)
